Product packaging for 4-[(1S)-1-aminoethyl]-N,N-diethylaniline(Cat. No.:CAS No. 1228556-72-6)

4-[(1S)-1-aminoethyl]-N,N-diethylaniline

Cat. No.: B13539483
CAS No.: 1228556-72-6
M. Wt: 192.30 g/mol
InChI Key: AOFFRNRKONGMMO-JTQLQIEISA-N
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Description

4-[(1S)-1-aminoethyl]-N,N-diethylaniline is a chiral aromatic amine that serves as a versatile intermediate in advanced organic synthesis and medicinal chemistry research. This compound is structurally characterized by a stereogenic center at the ethyl side chain, providing a chiral handle for the development of asymmetric catalysts and the synthesis of enantiomerically pure molecules. Its primary research value lies in its application as a precursor for the design and development of novel ligands and as a key building block in the synthesis of complex pharmaceutical candidates, particularly those targeting central nervous system (CNS) disorders. The mechanism of action for this compound is derivative of its functional groups; the electron-donating diethylamino group enhances the electron density of the aromatic ring, making it an effective participant in electrophilic substitution reactions, while the chiral aminomethyl moiety allows it to act as a scaffold for constructing molecules with specific three-dimensional architecture. Researchers utilize this chemical in the exploration of new therapeutic agents and functional materials, leveraging its dual functionality to create compounds with targeted properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2 B13539483 4-[(1S)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228556-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228556-72-6

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-N,N-diethylaniline

InChI

InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m0/s1

InChI Key

AOFFRNRKONGMMO-JTQLQIEISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)[C@H](C)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)N

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis for 4-[(1S)-1-aminoethyl]-N,N-diethylaniline Scaffolding

A retrosynthetic analysis of this compound reveals two primary disconnections that simplify the molecule into readily available starting materials. The first key disconnection is at the C-N bond of the chiral aminoethyl group, leading to a 4-acetyl-N,N-diethylaniline precursor and a source of ammonia (B1221849) or a protected amine equivalent. This disconnection transforms the challenge of the synthesis into the asymmetric reduction of a ketone or the asymmetric addition of a nucleophile to an imine.

A second set of disconnections can be made at the N-ethyl bonds of the diethylamino group, suggesting an aniline (B41778) or nitrobenzene (B124822) derivative as a more fundamental starting material. This approach focuses on the formation of the tertiary amine functionality as a key strategic step.

These disconnections give rise to the following primary synthetic strategies:

Strategy A: Asymmetric synthesis of the chiral amine from a 4-substituted-N,N-diethylaniline precursor. This is often the more convergent and efficient approach.

Strategy B: Construction of the N,N-diethylaniline core onto a pre-existing chiral aminoethyl-substituted aromatic ring. This route can be more linear and may present challenges with protecting group chemistry.

The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the specific asymmetric methods to be employed.

Established Synthetic Routes for the N,N-Diethylaniline Core

The N,N-diethylaniline moiety is a common structural motif in organic chemistry, and several reliable methods have been established for its synthesis.

Direct N-alkylation of aniline or a substituted aniline is a straightforward approach to the synthesis of N,N-diethylaniline. This method typically involves the reaction of the aniline with an ethylating agent, such as ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base to neutralize the hydrogen halide byproduct. The reaction proceeds via a nucleophilic substitution mechanism. To drive the reaction towards the formation of the tertiary amine, an excess of the ethylating agent is often used.

A significant challenge in this approach is the potential for over-alkylation to form the quaternary ammonium (B1175870) salt and the formation of a mixture of mono- and di-alkylated products. Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base, is crucial for maximizing the yield of the desired N,N-diethylaniline.

For the synthesis of 4-acetyl-N,N-diethylaniline, the starting material would be 4-aminoacetophenone, which would undergo double ethylation.

Reductive amination offers an alternative and often more controlled method for the synthesis of N,N-diethylaniline. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of the N,N-diethylaniline core, this could involve the reaction of a cyclohexanone (B45756) derivative with diethylamine (B46881), followed by aromatization. A more direct approach for a substituted aniline would be the reductive amination of a suitable aromatic ketone with diethylamine. For instance, 4-acetyl-N,N-diethylaniline can be synthesized from 4-fluoroacetophenone and diethylamine via nucleophilic aromatic substitution, followed by further functional group manipulations.

The choice of reducing agent is critical in reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation can also be employed.

Modern cross-coupling reactions provide powerful tools for the formation of C-N bonds and the synthesis of aryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. This reaction allows for the coupling of an aryl halide or triflate with an amine.

In the context of synthesizing the N,N-diethylaniline core, one could envision the coupling of a substituted bromobenzene (B47551) or iodobenzene (B50100) with diethylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is particularly valuable for constructing highly functionalized anilines that may not be readily accessible through other routes.

Asymmetric Synthesis of the (1S)-1-Aminoethyl Stereocenter

The introduction of the chiral (1S)-1-aminoethyl group with high stereochemical purity is the most critical aspect of the synthesis of this compound. Chiral auxiliaries and ligand-controlled asymmetric induction are two powerful strategies to achieve this.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

A widely used and highly effective chiral auxiliary for the asymmetric synthesis of amines is tert-butanesulfinamide, developed by Ellman. yale.edu This methodology involves the condensation of the chiral sulfinamide with a ketone, in this case, 4-acetyl-N,N-diethylaniline, to form a chiral N-sulfinyl imine. The subsequent stereoselective reduction of this imine, typically with a hydride reducing agent, proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. Finally, the sulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine with high enantiomeric excess.

Another class of chiral auxiliaries that have been successfully employed in asymmetric synthesis are oxazolidinones, popularized by David A. Evans. wikipedia.org These are particularly effective in directing asymmetric alkylation reactions. wikipedia.org While more commonly used for the synthesis of chiral carboxylic acid derivatives, their principles of stereocontrol can be adapted to the synthesis of chiral amines.

In addition to chiral auxiliaries, asymmetric catalysis using chiral ligands in conjunction with a metal center can achieve high levels of enantioselectivity. For the synthesis of chiral amines, asymmetric hydrogenation of enamines or imines using chiral rhodium or iridium catalysts with chiral phosphine ligands is a well-established method. This approach offers the advantage of catalytic turnover, making it highly efficient for large-scale synthesis.

The choice of chiral auxiliary or ligand is crucial and often requires screening to identify the optimal conditions for a specific substrate to achieve the desired level of stereocontrol.

Data Tables

Table 1: Comparison of Synthetic Strategies for the N,N-Diethylaniline Core

Method Typical Reagents Advantages Disadvantages
Direct N-Alkylation Aniline, Ethyl Halide, BaseSimple, uses readily available materialsRisk of over-alkylation, potential for mixtures of products
Reductive Amination Aromatic Ketone, Diethylamine, Reducing AgentGood control, often high yieldsMay require synthesis of the ketone precursor
Buchwald-Hartwig Amination Aryl Halide, Diethylamine, Palladium Catalyst, LigandWide substrate scope, good for complex moleculesCost of catalyst and ligands, requires inert atmosphere

Table 2: Chiral Auxiliaries for Asymmetric Amine Synthesis

Chiral Auxiliary Key Features Typical Application Reference
tert-Butanesulfinamide Readily available, high diastereoselectivity, mild cleavageAsymmetric synthesis of primary amines from ketones yale.edu
Oxazolidinones High stereocontrol in alkylations and aldol (B89426) reactionsPrimarily for chiral carboxylic acid derivatives, adaptable for amines wikipedia.org

Enantioselective Catalysis in α-Amination Reactions

The direct asymmetric synthesis of α-chiral primary amines represents a highly efficient and atom-economical approach. Transition metal-catalyzed asymmetric hydrogenation of imines or reductive amination of ketones are prominent methods for achieving high enantioselectivity. For the synthesis of this compound, a key intermediate would be the corresponding prochiral ketone, 4-acetyl-N,N-diethylaniline, or the related imine.

Catalytic systems often employ chiral ligands, such as those based on phosphines (e.g., BINAP) or diamines, in combination with transition metals like rhodium, iridium, or ruthenium. These catalysts create a chiral environment that directs the hydrogenation or transfer hydrogenation of the C=N or C=O double bond from a specific face, leading to the preferential formation of one enantiomer.

Another approach involves the stereoselective reduction of an oxime precursor, such as N-(1-(4-(diethylamino)phenyl)ethylidene)hydroxylamine. Catalytic reduction of oximes to their corresponding primary amines can be challenging due to the potential for over-reduction or side reactions. However, the development of chemoselective catalysts allows for the formation of the desired amine. The stereoselectivity of such reductions can be influenced by the E/Z geometry of the oxime and the choice of a chiral catalyst.

Biocatalytic Approaches to Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. nih.gov Transaminases (TAs), particularly ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.gov This method is highly attractive for the synthesis of this compound, starting from 4-acetyl-N,N-diethylaniline.

The key advantages of using transaminases include:

High Enantioselectivity: Transaminases can exhibit exquisite stereocontrol, often leading to enantiomeric excesses (ee) greater than 99%.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

Broad Substrate Scope: While enzyme specificity is a hallmark of biocatalysis, a wide range of transaminases have been discovered and engineered to accept a diverse array of substrates.

The general scheme for the biocatalytic amination of 4-acetyl-N,N-diethylaniline is shown below:

Biocatalytic Amination Scheme

To drive the reaction equilibrium towards the product, an excess of a suitable amino donor, such as isopropylamine (B41738) or alanine, is often used. The choice of the specific transaminase is crucial and often requires screening a library of enzymes to find one with optimal activity and selectivity for the target substrate.

Enzyme TypeSubstrateProductKey Advantages
ω-Transaminase4-acetyl-N,N-diethylanilineThis compoundHigh enantioselectivity, mild conditions, sustainable
Amine Dehydrogenase4-acetyl-N,N-diethylanilineThis compoundUses ammonia directly, cofactor regeneration required

Interactive Data Table: Comparison of Biocatalytic Methods

Resolution Techniques for Enantiomeric Separation and Enrichment

Resolution techniques provide a means to separate a racemic mixture of a chiral compound into its individual enantiomers. For the synthesis of this compound, this would involve the initial non-stereoselective synthesis of the racemic amine, followed by a separation step.

Enzymatic Kinetic Resolution (EKR) is a widely used method that leverages the stereoselectivity of enzymes, typically lipases or proteases. In EKR, one enantiomer of the racemic amine is preferentially acylated by the enzyme in the presence of an acyl donor. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated based on their different chemical properties.

Dynamic Kinetic Resolution (DKR) is an enhancement of EKR that can theoretically achieve a 100% yield of the desired enantiomer. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org This is often achieved using a metal catalyst that facilitates the continuous interconversion of the enantiomers, allowing the enzyme to convert the entire racemic mixture into a single enantiomer of the acylated product. beilstein-journals.org Subsequent hydrolysis of the amide yields the enantiomerically pure amine.

Resolution TechniqueStarting MaterialKey ReagentsTheoretical Max. Yield of (S)-enantiomer
Enzymatic Kinetic ResolutionRacemic 4-(1-aminoethyl)-N,N-diethylanilineLipase, Acyl donor50%
Dynamic Kinetic ResolutionRacemic 4-(1-aminoethyl)-N,N-diethylanilineLipase, Acyl donor, Racemization catalyst100%

Interactive Data Table: Comparison of Resolution Techniques

Convergent and Divergent Synthesis Strategies for Target Compound Assembly

The assembly of this compound can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. While not the most direct route to a single target like this compound, a divergent approach could be employed to create a library of related chiral amines for structure-activity relationship studies. For instance, a common chiral precursor could be functionalized with different aniline moieties.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and enantioselectivity of the synthesis. For biocatalytic approaches using transaminases, key parameters to optimize include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability.

Substrate and Enzyme Concentration: These parameters affect the reaction rate and can also lead to substrate or product inhibition.

Cofactor Concentration: For cofactor-dependent enzymes, ensuring an adequate supply of the cofactor (e.g., pyridoxal-5'-phosphate for transaminases) is essential.

In the case of dynamic kinetic resolution, the optimization would focus on:

Choice of Enzyme and Acyl Donor: Screening for the most selective and active enzyme-acyl donor pair is critical.

Racemization Catalyst: The catalyst must be efficient in racemizing the starting material without interfering with the enzymatic reaction.

Solvent: The solvent can affect both the enzymatic activity and the efficiency of the racemization catalyst.

Temperature: A balance must be struck between a temperature that allows for efficient racemization and one that maintains the stability and activity of the enzyme.

ParameterBiocatalytic AminationDynamic Kinetic Resolution
Key Catalyst TransaminaseLipase and Racemization Catalyst
Temperature Typically 25-40 °COften elevated to facilitate racemization
pH/Solvent Aqueous buffer, neutral pHOrganic solvent
Key Optimization Goal High conversion and enantioselectivityHigh yield and enantiomeric excess

Interactive Data Table: Key Optimization Parameters for Different Synthetic Strategies

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. Several metrics are used to evaluate the "greenness" of a chemical process, including Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor. mdpi.comrsc.orgnih.gov

Key green chemistry considerations for the synthesis of the target compound include:

Use of Biocatalysis: As discussed, enzymatic methods operate under mild conditions in aqueous media, reducing the need for hazardous solvents and reagents. nih.gov

Catalytic Methods: Both biocatalysis and chemocatalysis are preferred over stoichiometric reagents as they reduce waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Asymmetric reductive amination is a good example of an atom-economical reaction.

Safer Solvents: When organic solvents are necessary, choosing less hazardous and more environmentally benign options is crucial.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Diethylaniline Ring System

The N,N-diethylamino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. By donating its lone pair of electrons into the benzene (B151609) ring through resonance, it significantly increases the electron density of the aromatic system, making it highly susceptible to attack by electrophiles. This activating effect is further enhanced by the electron-donating inductive effect of the alkyl substituent at the para position.

The combined electronic effects of the N,N-diethylamino and the 1-aminoethyl groups direct incoming electrophiles primarily to the positions ortho to the N,N-diethylamino group (positions 3 and 5). byjus.com The para position is already occupied, and thus substitution occurs at the available activated sites.

Table 1: Directing Effects in Electrophilic Aromatic Substitution

Substituent GroupElectronic EffectActivating/DeactivatingDirecting Effect
-N(CH₂CH₃)₂+R >> -IStrongly ActivatingOrtho, Para
-CH(CH₃)NH₂+IWeakly ActivatingOrtho, Para

Common EAS reactions applicable to this substrate include halogenation and nitration. For example, bromination using a mild source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine in a polar solvent, would be expected to yield 3-bromo- (B131339) and 3,5-dibromo-substituted products readily. nih.govtaylorandfrancis.com Due to the high activation of the ring, reactions often proceed under mild conditions, and poly-substitution can be a common outcome if the reaction is not carefully controlled. byjus.com Similarly, nitration would likely occur at the ortho positions, although the strongly acidic conditions typically used for nitration (e.g., HNO₃/H₂SO₄) could lead to protonation of the amine groups, which would deactivate the ring. libretexts.org

Reactions Involving the Tertiary Amine Functionality of the N,N-Diethylamino Group

The lone pair of electrons on the nitrogen atom of the N,N-diethylamino group makes it both basic and nucleophilic, enabling a variety of chemical transformations.

The 4-[(1S)-1-aminoethyl]-N,N-diethylaniline molecule contains two basic nitrogen atoms: the tertiary aniline (B41778) nitrogen and the primary benzylic amine nitrogen. The N,N-diethylamino group is a moderately strong base, with the conjugate acid of the parent N,N-diethylaniline having a pKa of approximately 6.6. wikipedia.org The primary amine is also basic. Due to these two sites, the compound will exhibit two distinct protonation equilibria in an acidic medium. The first protonation is likely to occur at the more basic primary amine, followed by a second protonation at the tertiary aniline nitrogen under more strongly acidic conditions. The electron-donating character of the substituents on the ring enhances the basicity of the aniline nitrogen compared to aniline itself. cymitquimica.com

As a nucleophile, the tertiary N,N-diethylamino group can react with alkyl halides, such as methyl iodide (CH₃I) or ethyl bromide (CH₃CH₂Br), to form a quaternary ammonium (B1175870) salt. This reaction, a form of N-alkylation, proceeds via an Sₙ2 mechanism. The product is a tetraalkylammonium salt, which carries a permanent positive charge on the nitrogen atom. Such reactions are typically carried out in a suitable solvent, and in some cases, can proceed without a solvent at elevated temperatures.

For instance, reaction with excess methyl iodide would yield {4-[(1S)-1-aminoethyl]phenyl}diethyl(methyl)ammonium iodide. This transformation converts the tertiary amine into a quaternary ammonium group, altering the electronic properties of the molecule significantly.

The tertiary nitrogen of the N,N-diethylamino group can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or Caro's acid. The resulting N,N-diethylaniline-N-oxide derivative features a coordinate covalent bond between the nitrogen and oxygen atoms. These N-oxides are versatile synthetic intermediates; for example, they can be used to introduce substituents at the ortho position of the aniline ring. nih.gov

Chemical Transformations at the Chiral Primary Amine Site

The primary amine at the chiral center is a key site for a variety of nucleophilic reactions, most notably acylation and sulfonylation, which allow for the introduction of a wide range of functional groups while often retaining the stereochemical integrity of the chiral center. nih.gov

The primary amine of this compound readily undergoes N-acylation when treated with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This reaction forms a new amide bond. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) would yield N-{1-[4-(diethylamino)phenyl]ethyl}acetamide. The stereoselectivity of these reactions is generally high, with the configuration at the chiral center being retained. nih.govscialert.net Enzymatic acylation methods have also been developed for analogous 1-phenylethylamines, offering high enantioselectivity. nih.gov

Similarly, sulfonylation occurs when the primary amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270) or triethylamine. This reaction results in the formation of a stable sulfonamide. For instance, reaction with p-toluenesulfonyl chloride would produce N-{1-[4-(diethylamino)phenyl]ethyl}-4-methylbenzenesulfonamide. These sulfonamide derivatives are important in medicinal chemistry and as protecting groups in organic synthesis. nih.gov

Table 2: Summary of Key Reactions

Reactive SiteReaction TypeReagent(s)Product Type
Aromatic RingElectrophilic Aromatic Substitution (e.g., Bromination)Br₂, mild conditionsOrtho-bromo substituted aniline
Tertiary AmineProtonationAcid (e.g., HCl)Ammonium salt
Tertiary AmineQuaternizationAlkyl halide (e.g., CH₃I)Quaternary ammonium salt
Tertiary AmineN-OxidationH₂O₂, m-CPBAN-Oxide
Primary AmineAcylationAcyl chloride, Acid anhydrideAmide
Primary AmineSulfonylationSulfonyl chloride (e.g., TsCl)Sulfonamide

Amide and Urethane (B1682113) Formation

The presence of a primary amino group in this compound makes it a prime candidate for acylation reactions to form amides and for reactions with isocyanates or related reagents to yield urethanes. These transformations are fundamental in organic synthesis for creating stable, functional linkages.

The N-acylation of aniline derivatives is a well-established and versatile reaction. nih.gov The primary amine of the title compound can readily react with various acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction yields the corresponding amide derivative. The reaction conditions can often be tuned to ensure selectivity for the primary amine over the less reactive tertiary aniline nitrogen.

Similarly, urethane (or carbamate) linkages are formed by the reaction of the primary amine with isocyanates or chloroformates. The synthesis of silane-terminated polyurethanes, for example, often involves the reaction of an NCO-terminated prepolymer with an aminosilane, highlighting the efficiency of the amine-isocyanate reaction. mdpi.com This reactivity is directly applicable to this compound for the synthesis of various urethane derivatives.

Table 1: Representative Amide and Urethane Formation Reactions

Reactant Reagent Product Type
This compound Acyl Chloride (R-COCl) N-Acyl Amide
This compound Carboxylic Anhydride ((RCO)₂O) N-Acyl Amide
This compound Isocyanate (R-NCO) N-Substituted Urea (B33335)
This compound Chloroformate (R-OCOCl) N-Substituted Urethane

Nucleophilic Reactions and Derivative Synthesis

The nucleophilicity of the primary amino group governs a significant portion of the reactivity of this compound. This group can participate in a variety of nucleophilic substitution and addition reactions, enabling the synthesis of a wide array of derivatives.

N-alkylation of aniline derivatives is a crucial reaction in the preparation of intermediates for dyes, agrochemicals, and pharmaceuticals. The primary amine of the title compound can be alkylated using alkyl halides. Furthermore, direct reductive amination of aldehydes and ketones with the amine provides an efficient route to secondary amine derivatives.

The compound's structure, featuring an activated aromatic ring due to the N,N-diethylamino substituent, also makes it suitable for electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto the benzene ring, further expanding the range of possible derivatives. cymitquimica.com The nucleophilic character of the amine is also exploited in reactions like substitution on electron-deficient systems, as seen in the reactions of 4-chloroquinolines where the chloro group is displaced by nucleophiles. mdpi.com

Oxidative Coupling Reactions and Polymerization Potential

Aniline and its derivatives are well-known to undergo oxidative coupling reactions, often leading to the formation of colored compounds and polymers. The electron-rich nature of this compound, enhanced by the N,N-diethyl group, makes it susceptible to oxidation.

Studies on related compounds, such as 4-amino-N,N-diethylaniline and p-amino-N,N-dimethylaniline, demonstrate their ability to undergo oxidative coupling in the presence of an oxidizing agent. researchgate.netnih.gov These reactions can be used for the spectrophotometric determination of various substances and often result in intensely colored dye products. researchgate.net For instance, the oxidation of N,N-dimethylaniline can lead to head-to-tail coupling, forming benzidine (B372746) derivatives. mdpi.com

This reactivity suggests that this compound could serve as a monomer in oxidative polymerization processes. The electrochemical oxidation of anilines is another pathway to generate radical cations that can couple to form dimers or polymer chains. mdpi.com The specific products would depend on the reaction conditions, including the choice of oxidant, solvent, and pH. Copper-catalyzed aerobic oxidation is another modern method for achieving N-N coupling of diarylamines, which could potentially be adapted for this compound. nih.gov

Table 2: Potential Oxidative Coupling Pathways

Reaction Type Oxidizing Agent/Catalyst Potential Product
Chemical Oxidation Potassium Dichromate, Hydrogen Peroxide Azo or Indamine Dyes
Electrochemical Oxidation Anodic Potential Dimerized products (e.g., Benzidine-type)
Catalytic Aerobic Oxidation Cu(I)/Ligand Complex N-N Coupled Dimers or Oligomers

Metal Coordination Chemistry and Complex Formation

The presence of two nitrogen donor atoms—the primary amine on the ethyl substituent and the tertiary amine of the diethylaniline group—endows this compound with the potential to act as a ligand in coordination chemistry. It can coordinate to metal ions as a monodentate or a bidentate chelating agent.

The formation of transition metal complexes with nitrogen-containing ligands is a vast and well-studied field. researchgate.net Ligands containing multiple nitrogen donors, such as diethylenetriamine, can form robust, neutral complexes with metal cores like Rhenium(I). nih.gov The geometry and stability of the resulting complexes depend on the metal ion, the stereochemistry of the ligand, and the reaction conditions.

The two nitrogen atoms in this compound could potentially form a stable five-membered chelate ring with a metal center. Such complexes could exhibit interesting catalytic or material properties. The study of rare-earth element lactates shows how even simple organic molecules can form diverse coordination polymers and molecular crystals, highlighting the potential for complex structural chemistry. mdpi.com

Functional Group Interconversions and Derivatization Strategies

A wide range of derivatization strategies can be envisioned for this compound by leveraging established methods for functional group interconversions. vanderbilt.edu These strategies allow for the targeted modification of the molecule to synthesize new compounds with tailored properties.

Key derivatization strategies focus on the reactivity of the primary amine and the activated aromatic ring:

Reactions of the Primary Amine: Beyond amide formation, the primary amine can be converted to other functional groups. For example, it can be transformed into an azide (B81097) via diazotization followed by substitution, or it can undergo reductive amination to form secondary or tertiary amines.

Electrophilic Aromatic Substitution: The N,N-diethylamino group strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions. This allows for the introduction of nitro, halogen, or acyl groups, which can then be further modified.

N-Alkylation/Arylation: The primary amine can be selectively alkylated or arylated to produce more complex secondary amines, a common strategy in medicinal chemistry and materials science.

These interconversions provide a powerful toolkit for creating a library of derivatives from the parent compound, enabling exploration of their potential applications in various fields of chemical science.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships of the atoms within the 4-[(1S)-1-aminoethyl]-N,N-diethylaniline molecule.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their immediate chemical environments. The integration of the signals would correspond to the number of protons of each type. Key expected signals would include:

Aromatic Protons: Two distinct signals in the aromatic region, appearing as doublets due to ortho-coupling, corresponding to the protons on the disubstituted benzene (B151609) ring.

Ethyl Group Protons: A quartet and a triplet corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the two N-ethyl groups, respectively. The quartet arises from the coupling of the methylene protons to the methyl protons, and the triplet from the coupling of the methyl protons to the methylene protons.

Aminoethyl Group Protons: A quartet for the methine (-CH) proton, coupled to the adjacent methyl protons, and a doublet for the methyl (-CH₃) protons, coupled to the methine proton. The protons of the primary amine (-NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to observe distinct signals for:

Aromatic Carbons: Four signals for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons.

Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the N-ethyl groups.

Aminoethyl Group Carbons: Two signals for the methine and methyl carbons of the 1-aminoethyl substituent.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

Assignment ¹H Chemical Shift (ppm, hypothetical) ¹³C Chemical Shift (ppm, hypothetical)
-N(CH₂CH₃)₂~3.4 (q)~44
-N(CH₂CH₃)₂~1.2 (t)~12
Ar-H (ortho to -NEt₂)~6.7 (d)~112
Ar-H (ortho to -CH)~7.2 (d)~128
Ar-C-NEt₂-~147
Ar-C-CH-~135
-CH(NH₂)CH₃~4.1 (q)~50
-CH(NH₂)CH₃~1.4 (d)~24
-NH₂~1.5 (br s)-

q = quartet, t = triplet, d = doublet, br s = broad singlet

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals and elucidate the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the quartet of the N-ethyl methylene protons and the triplet of the corresponding methyl protons. Similarly, a cross-peak would be observed between the methine proton and the methyl protons of the aminoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the aromatic proton signals would correlate with their attached aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, correlations would be expected between the aromatic protons and the carbons of the diethylamino and aminoethyl substituents, confirming their positions on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between different parts of the molecule, further solidifying the structural assignment.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹, hypothetical)
N-H stretch (primary amine)3400-3250 (two bands)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic ring)1600-1450
N-H bend (primary amine)1650-1580
C-N stretch (aromatic amine)1335-1250
C-N stretch (aliphatic amine)1250-1020
C-H out-of-plane bend (p-disubstituted)850-810

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the molecular structure. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The symmetric vibrations of the molecule would also be expected to give rise to intense Raman scattering.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and tandem mass spectrometry would provide critical data.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C12H20N2), HRMS would be expected to yield a highly accurate mass measurement of the protonated molecule [M+H]+, allowing for unambiguous confirmation of its elemental composition.

Hypothetical HRMS Data Table

ParameterExpected Value
Molecular FormulaC12H20N2
Theoretical Monoisotopic Mass192.1626 Da
Ionization ModeElectrospray (ESI+)
Expected [M+H]+ Ion (m/z)193.1705

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the [M+H]+ ion of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the compound's structure and connectivity. The fragmentation of this compound would likely involve characteristic losses of the ethyl groups from the diethylamino moiety and cleavage of the bond adjacent to the chiral center.

Hypothetical Fragmentation Pathways

A primary fragmentation pathway would likely be the loss of an ethyl group (C2H5) from the N,N-diethylamino group. Another significant fragmentation would be the cleavage of the C-C bond between the ethyl group and the chiral carbon, leading to a resonance-stabilized benzylic cation.

X-ray Crystallography for Absolute Stereochemical Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of a suitable salt or derivative of this compound would provide unequivocal proof of its absolute (S)-configuration at the chiral center. Furthermore, it would reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data Table

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)10.5
b (Å)12.3
c (Å)18.1
α, β, γ (°)90, 90, 90
Z4
Method of ConfigurationAnomalous Dispersion

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for studying chiral molecules, providing information on enantiomeric purity and helping to assign the absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. For this compound, the CD spectrum would be expected to show characteristic Cotton effects corresponding to the electronic transitions of the aromatic chromophore, which are perturbed by the chiral center. The sign and magnitude of these Cotton effects could be compared with theoretical calculations to confirm the absolute configuration.

Optical Rotatory Dispersion (ORD) Studies

Optical rotatory dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. An ORD curve provides information that can be related to the absolute configuration of the molecule. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereoisomer.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These methods provide deep insights into electron distribution, orbital energies, and molecular stability, which collectively determine the molecule's reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction.

For N,N-diethylaniline-based compounds, DFT and its time-dependent extension (TD-DFT) are frequently employed to analyze electronic and optical properties. mdpi.comufms.br Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. ufms.brnih.gov

In studies of N,N-diethylaniline derivatives used as dyes, the HOMO is often localized on the electron-donating N,N-diethylaniline moiety, while the LUMO is centered on an electron-accepting part of the molecule. ufms.br This spatial separation is crucial for charge-transfer processes upon photoexcitation. TD-DFT calculations can predict the energies of electronic transitions (e.g., S₀ → S₁), which correspond to the absorption of light. mdpi.com For many aniline (B41778) derivatives, the lowest energy transition is characterized as a π→π* transition, primarily involving the promotion of an electron from the HOMO to the LUMO. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of N,N-diethylaniline-based Donor-π-Acceptor Dyes

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Dye 1 (P1) -5.02 -2.83 2.19
Dye 2 (P2) -4.95 -2.99 1.96
Dye 3 (P3) -5.11 -3.07 2.04
Dye 4 (P4) -5.06 -3.11 1.95

Data sourced from a DFT study on N,N-diethylaniline-based dyes for illustrative purposes. ufms.br

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

High-level ab initio calculations have been performed on aniline and its simpler methylated analogues to precisely determine excited state energies. researchgate.net For instance, Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) calculations on aniline provide detailed insights into its electronic spectrum, with findings supported by experimental observations of Rydberg states in N,N-dimethylaniline and N,N-diethylaniline, which appear around 4.5–4.7 eV. researchgate.net Such methods are crucial for accurately describing phenomena like electron correlation and for benchmarking the results obtained from more cost-effective DFT methods.

For large molecules or systems, full quantum mechanical calculations can be computationally prohibitive. Semiempirical methods, which use parameters derived from experimental data to simplify quantum calculations, and Molecular Mechanics (MM), which uses a classical physics model of balls and springs, offer faster alternatives for exploring molecular conformations.

Molecular mechanics is particularly useful for scanning the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. For example, MM2 calculations have been used to determine conformational energies and rotational barriers in tertiary amines, providing insight into their stereodynamics. acs.org Another study used MM2 to calculate the binding energy of N,N-diethylaniline on a graphite (B72142) surface, determining it to be 16.5 kcal/mol. scirp.org

A local mode model, a simplified theoretical approach, has been used to analyze the near-infrared (NIR) vibrational overtone spectra of N,N-diethylaniline. nih.gov This analysis revealed that the two ethyl groups on the nitrogen atom alter the orientation of the nitrogen's lone pair electrons relative to the benzene (B151609) ring's π-system. nih.gov This steric influence changes the electron-donating character of the amino group, which can be observed as a shift in the vibrational frequencies of the ring's C-H oscillators. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate both the theoretical model and the experimental structure.

DFT and TD-DFT are widely used to simulate UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.com For a series of 4-(2-pyridylazo)-N,N-diethylaniline, TD-DFT calculations using the PBE0 hybrid functional successfully predicted the main absorption bands, which were then compared with experimental spectra measured in methanol. sci-hub.se

Vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and other limitations of the theoretical model. sci-hub.se Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for structure elucidation. nih.govsci-hub.se For 4-(2-pyridylazo)-N,N-diethylaniline, proton NMR (¹H NMR) chemical shifts were calculated using the WP04 functional, which is specifically parameterized for this purpose, and showed good agreement with experimental data. sci-hub.se

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for an N,N-diethylaniline Derivative

Proton Experimental (ppm) Calculated (ppm)
H-py (ortho) 8.60 8.52
H-py (meta) 7.75 7.81
H-Ar (ortho to azo) 7.92 8.01
H-Ar (ortho to NEt₂) 6.66 6.75

Illustrative data for 4-(2-pyridylazo)-N,N-diethylaniline. sci-hub.se

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, using forces derived from a molecular mechanics force field. MD is an indispensable tool for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment, such as solvent molecules.

While specific MD studies on the conformational landscape of 4-[(1S)-1-aminoethyl]-N,N-diethylaniline are not available, MD simulations have been used to investigate related systems. For example, simulations have been conducted to understand the solvation of C60 fullerene in various solvents, including N,N-diethylaniline, revealing details about the structure and stability of the solvation shell. preprints.orgpreprints.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study solvent effects on electronic properties with high accuracy. In such methods, the solute molecule is treated with a quantum mechanical method (like DFT), while the surrounding solvent molecules are treated with a classical force field. This approach has been used to study the effect of different solvents on the UV/vis spectra of N,N-dimethylaniline, providing a more realistic model than continuum solvent models. researchgate.net

Elucidation of Reaction Mechanisms Through Computational Transition State Analysis

Computational chemistry is a powerful asset for mapping out reaction mechanisms. By locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy barrier, which is the primary determinant of the reaction rate.

DFT calculations have been instrumental in this area. For the Friedel-Crafts reaction of N,N-dimethylaniline, DFT was used to identify the rate-determining step as the C-C bond formation, calculating an activation barrier of 27.4 kcal/mol, which was consistent with the high temperature required for the reaction experimentally. nih.gov In another study, the mechanism of the Claisen rearrangement was investigated computationally, using N,N-diethylaniline as a solvent within a Polarizable Continuum Model (PCM). researchgate.netrsc.org The calculations identified the researchgate.netresearchgate.net-sigmatropic rearrangement as the rate-determining step and computed its free energy of activation. rsc.org These computational analyses provide a molecular-level understanding of reaction pathways that is often inaccessible through experimental means alone.

Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and statistical approach used to predict the physicochemical and biological properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the property of interest and a set of numerical values, known as molecular descriptors, which are derived from the chemical structure. rdd.edu.iqnih.gov For substituted anilines, QSPR models are valuable tools for estimating a wide range of properties, thereby reducing the need for extensive experimental testing. researchgate.net

The fundamental strategy of QSPR is to identify an optimal quantitative relationship that can be used to predict the properties of new or unmeasured compounds. nih.gov The performance of a QSPR model is highly dependent on the parameters used to describe the molecular structure. nih.gov These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors. For aniline derivatives, quantum-chemical parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (μ), and total energy (T.E) have been shown to be effective in predicting properties. rdd.edu.iqresearchgate.net For instance, studies on substituted anilines have successfully correlated these descriptors with properties like toxicity, metabolic fate, and dipole moments. nih.govresearchgate.net

The development of a QSPR model typically involves several key stages: data set compilation and curation, generation of molecular descriptors, selection of the most relevant descriptors, generation of the model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), and rigorous model validation. nih.govnih.govresearchgate.net For example, MLR analysis has been used to create equations that relate structural features of aniline derivatives to their dipole moments. rdd.edu.iqresearchgate.net Research has shown that for substituted anilines, toxicity can be correlated with the Hammett sigma constant and descriptors related to hydrogen bonding capacity, such as E(LUMO) and E(HOMO). researchgate.net

While specific QSPR models developed exclusively for this compound are not extensively documented in publicly available literature, its properties can be estimated using established models for the broader class of substituted anilines. By calculating the relevant molecular descriptors for this compound, its physicochemical and biological activities could be predicted, guiding further experimental investigation.

Table 1: Examples of Molecular Descriptors Used in QSPR Models for Aniline Derivatives This table is interactive and illustrates the types of descriptors commonly employed in QSPR studies.

Descriptor Category Specific Descriptor Example Predicted Property Correlation
Quantum-Chemical HOMO Energy (Highest Occupied Molecular Orbital) Toxicity, Oxidation Potential researchgate.netumn.edu
Quantum-Chemical LUMO Energy (Lowest Unoccupied Molecular Orbital) Dipole Moment, Toxicity rdd.edu.iqresearchgate.net
Electronic Hammett Sigma Constant (σ) Toxicity researchgate.net
Quantum-Chemical Dipole Moment (μ) Physicochemical Behavior rdd.edu.iqresearchgate.net

| Thermodynamic | Hydration Energy | Physicochemical Behavior researchgate.net |

Nonlinear Optical (NLO) Properties and Molecular Engineering

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, leading to applications in optical data storage, frequency conversion, and telecommunications. researchgate.net Organic compounds, particularly those with delocalized π-electron systems, have garnered significant attention for NLO applications due to their fast response times and the potential for molecular engineering to tailor their properties. nih.govnih.gov

Aniline and its derivatives are an important class of compounds studied for their NLO properties. researchgate.net A common molecular design for effective NLO materials is the "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected through a π-conjugated bridge. researchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for high NLO responses. In the molecule this compound, the N,N-diethylamino group acts as a strong electron donor, and the aniline ring constitutes the π-system. The properties can be further influenced by the aminoethyl substituent.

The key parameters used to quantify the NLO response of a molecule are the linear polarizability (α), the first-order hyperpolarizability (β), and the second-order hyperpolarizability (γ). nih.govsci-hub.se The first-order hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation (SHG). nih.gov Computational methods, especially Density Functional Theory (DFT), are widely used to calculate these properties and to understand the structure-property relationships that govern NLO activity. researchgate.netresearchgate.net

Molecular engineering allows for the strategic modification of chemical structures to enhance NLO properties. For aniline derivatives, this can involve:

Modifying Donor/Acceptor Groups: Introducing stronger electron-donating or accepting groups can increase the ICT character and boost the hyperpolarizability.

Extending the π-Conjugated System: A longer conjugation path generally leads to a larger NLO response.

Crystal Engineering: The arrangement of molecules in the solid state is crucial. For a material to exhibit second-order NLO effects, it must crystallize in a non-centrosymmetric space group. nih.gov

Table 2: Calculated NLO Properties for a Representative Aniline Derivative (p-Nitroaniline) This table presents illustrative data for a well-studied NLO molecule to provide context for the magnitude of these properties. Values are calculated using computational methods and can vary with the level of theory and basis set used.

Property Symbol Typical Calculated Value Unit
Dipole Moment μ ~6-7 Debye
Mean Polarizability ⟨α⟩ ~1.2 x 10⁻²³ esu

Applications in Advanced Chemical Research and Technology

Role as Chiral Ligands and Organocatalysts in Asymmetric Transformations

The presence of a chiral center derived from (1S)-1-phenylethylamine (α-PEA) positions 4-[(1S)-1-aminoethyl]-N,N-diethylaniline as a valuable component in asymmetric catalysis. Chiral α-PEA and its derivatives are well-established as effective chiral auxiliaries, ligands, and organocatalysts in a multitude of stereoselective reactions. ox.ac.uknih.gov The N,N-diethylaniline moiety can be further functionalized to create multidentate chiral ligands for metal-catalyzed reactions.

Derivatives of chiral 1-phenylethylamine (B125046) are extensively used to induce stereoselectivity in carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building complex molecular skeletons with specific stereochemistry. While direct catalytic applications of this compound are not extensively documented, its structural analogues have proven effective.

Chiral amines can act as organocatalysts, for example, in Michael additions and aldol (B89426) reactions, by forming chiral enamines or iminium ions as transient intermediates. The stereocenter on the α-PEA framework effectively shields one face of the reactive intermediate, directing the approach of the reacting partner to the opposite face, thus controlling the stereochemical outcome of the product.

Reaction TypeRole of Chiral AmineAnticipated Outcome with this compound
Asymmetric Michael AdditionForms a chiral enamine with a carbonyl compound, directing the conjugate addition of a nucleophile.High diastereoselectivity in the formation of 1,5-dicarbonyl compounds.
Asymmetric Aldol ReactionActivates a carbonyl compound through enamine formation for stereoselective addition to an aldehyde.Enantiomerically enriched β-hydroxy carbonyl compounds.
Asymmetric AlkylationAs a chiral auxiliary, it directs the stereoselective alkylation of a prochiral enolate.α-Substituted carbonyl compounds with high enantiomeric excess.

The application of chiral amine catalysts extends to stereoselective heteroatom functionalizations, which involve the introduction of atoms such as nitrogen, oxygen, or sulfur into a molecule with control of stereochemistry. Chiral ligands derived from α-PEA are known to coordinate with metal centers, creating a chiral environment that influences the stereochemical course of reactions like asymmetric amination, hydrogenation, and epoxidation. rsc.org

The this compound can be envisioned as a precursor to bidentate or tridentate ligands by modifying the primary amine or the aromatic ring. These ligands can then be complexed with transition metals to catalyze a variety of asymmetric transformations.

Utility as Acid Scavengers and Bases in Fine Chemical Synthesis

In many organic reactions, acidic byproducts are generated that can interfere with the reaction progress or lead to undesired side reactions. In such cases, a non-nucleophilic base is often added as an acid scavenger. These bases are sterically hindered, which prevents them from acting as nucleophiles and participating in the main reaction. wikipedia.org

N,N-diethylaniline is a known acid-absorbing base. wikipedia.org The structure of this compound, with the additional bulky 1-aminoethyl group at the para position, would further increase the steric hindrance around the diethylamino group. This enhanced steric bulk would likely reduce its nucleophilicity, making it an even more effective non-nucleophilic base or "proton sponge" for scavenging protons in sensitive chemical transformations. nii.ac.jp

BaseKey Structural FeatureAnticipated Property
N,N-DiethylanilineDiethylamino group on a benzene (B151609) ring.Moderate basicity, moderate nucleophilicity.
This compoundBulky 1-aminoethyl group para to the diethylamino group.Increased steric hindrance, leading to lower nucleophilicity while retaining basicity.

Precursors and Building Blocks for Advanced Organic Materials

The unique combination of chirality and a reactive aniline (B41778) structure makes this compound a promising precursor for the synthesis of advanced organic materials with novel optical and electronic properties.

Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. nih.gov They are typically synthesized through the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. nih.gov this compound, with its primary amino group, can be diazotized and then coupled with various aromatic compounds to produce a new class of chiral azo dyes.

The general synthetic route would involve the following steps:

Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, such as a phenol, naphthol, or another aniline derivative. The electron-donating N,N-diethylamino group on the diazonium salt component would influence the electronic properties of the resulting dye.

The incorporation of the chiral (1S)-1-aminoethyl moiety into the dye structure would impart chiroptical properties, such as circular dichroism, making these dyes potentially useful in applications like chiral sensors or as dopants in liquid crystal displays. ox.ac.uk

Aniline and its derivatives are key monomers in the synthesis of conducting polymers like polyaniline. uow.edu.au The incorporation of chiral substituents onto the aniline monomer can lead to the formation of chiral conducting polymers with unique optoelectronic properties. These materials are of interest for applications in chiral electrodes for asymmetric synthesis and as materials for chiroptical devices.

This compound could be used as a monomer in polymerization reactions to create novel photoactive and electroactive polymers. The polymerization could proceed through oxidative coupling of the aniline units. The resulting polymer would feature a chiral pendant group at regular intervals along the polymer chain.

The synthetic pathway would likely involve the chemical or electrochemical oxidation of the monomer. The presence of the N,N-diethylamino group would influence the electronic properties and solubility of the resulting polymer. The chiral side chains could induce a helical conformation in the polymer backbone, leading to materials with strong circular dichroism and other chiroptical effects.

Probes for Investigating Molecular Recognition and Chemical Biology Mechanisms

The distinct three-dimensional arrangement of this compound, conferred by its chiral center, makes it a candidate for use as a molecular probe. The primary amine and the tertiary amine present in its structure offer sites for hydrogen bonding and potential coordination with metal centers or other electrophilic species.

In the context of molecular recognition, the (S)-enantiomer could be employed to investigate chiral recognition events. For instance, it could be used to probe the binding sites of macromolecules, such as proteins or nucleic acids, to understand how these biological systems differentiate between stereoisomers. The diethylamino group, being relatively bulky and hydrophobic, alongside the more polar aminoethyl group, provides a combination of interaction capabilities that could be fine-tuned for specific molecular targets.

From a chemical biology perspective, if this compound were to be derivatized with a fluorescent tag or a reactive group, it could serve as a tool to map out the topology of enzyme active sites or receptor binding pockets. The chemical interactions would be governed by a combination of stereospecific hydrogen bonding from the primary amine, potential ionic interactions if the amine is protonated, and hydrophobic interactions from the diethylaniline moiety. However, specific studies detailing such applications for this compound are not readily found in current research literature.

Applications in Analytical Methodology Development

The unique structure of this compound also suggests its potential utility in the development of new analytical methods.

Chromatographic Reference Standards and Internal Standards

In chiral chromatography, having pure enantiomers of a compound is critical for method development and validation. This compound could serve as a reference standard for the separation of a racemic mixture of 4-(1-aminoethyl)-N,N-diethylaniline. Its well-defined structure and molecular weight would allow for accurate quantification and identification.

As an internal standard, this compound could be added to a sample in a known concentration to aid in the quantification of other analytes, particularly in methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), especially when analyzing structurally related compounds. The choice of an internal standard is crucial for correcting variations in sample injection volume and detector response. The properties of this compound that would make it a suitable internal standard are presented in the table below.

PropertyValueImplication for Use as an Internal Standard
Molecular Formula C12H20N2Known and distinct mass for mass spectrometry detection.
Chirality (S)-enantiomerAllows for use in stereospecific assays.
Functional Groups Primary amine, Tertiary amine, Aromatic ringProvides multiple sites for detection (e.g., UV-Vis, fluorescence after derivatization).

Spectrophotometric Reagents in Chemical Assays

The aromatic nature of the aniline ring in this compound allows it to absorb ultraviolet light, a property that can be exploited in spectrophotometric analysis. More significantly, the primary amine group can react with various reagents to produce colored or fluorescent products, which can then be quantified.

For example, it could potentially be used in derivatization reactions to enhance the detection of certain analytes. The reaction of its primary amine with a chromogenic or fluorogenic reagent would yield a product with strong absorbance or fluorescence at a specific wavelength, enabling sensitive and selective quantification. The table below outlines potential reactions and their applications.

ReagentReaction TypePotential Application
Ninhydrin Formation of a colored product (Ruhemann's purple)Spectrophotometric quantification of the compound itself or as a derivatizing agent for other primary amines.
Fluorescamine Formation of a fluorescent productHighly sensitive detection in bioanalytical assays.
Dansyl chloride Formation of a fluorescent sulfonamide derivativeUsed in fluorescence-based detection in chromatography and electrophoresis.

While these applications are chemically plausible, it is important to reiterate that specific, published research demonstrating the use of this compound in these capacities is currently lacking. The development and validation of such methods would require dedicated experimental investigation.

Derivatives and Analogs: Structure Reactivity Relationships in Chemical Contexts

Systematic Structural Modifications of the (1S)-1-Aminoethyl Side Chain

The (1S)-1-aminoethyl side chain is a critical component of the molecule, featuring a primary amine and a chiral center. Modifications to this chain can significantly alter the compound's chemical properties. Potential modifications include altering the chain length, branching, and functional group transformation.

Chain Length Variation: Homologation of the side chain to an aminopropyl or aminobutyl group would increase its flexibility and lipophilicity. Conversely, shortening it to an aminomethyl group would reduce steric bulk near the aromatic ring. These changes would influence the pKa of the amine and its ability to participate in intermolecular interactions.

Substitution on the Alkyl Chain: Introducing substituents, such as a hydroxyl group on the second carbon to create an amino alcohol, would introduce a new site for hydrogen bonding and potential reactions like esterification.

Amine Functionalization: The primary amine can be readily converted to secondary or tertiary amines, amides, or sulfonamides. Such modifications drastically change the nucleophilicity and basicity of the nitrogen atom. For instance, acylation to form an amide would remove the basicity of the nitrogen and make it a much weaker activating group for the aromatic ring.

These modifications are analogous to residue-specific peptide modifications, where changes to amino acid side chains are used to tune the properties of larger molecules. nih.gov The introduction of non-canonical side chains can be achieved through various synthetic strategies, allowing for fine-tuning of the molecule's chemical behavior. iris-biotech.de

Exploration of N-Alkyl Substitution Variations on the Aniline (B41778) Nitrogen

The N,N-diethyl groups on the aniline nitrogen play a crucial role in the molecule's reactivity, primarily through electronic and steric effects. Varying these alkyl groups provides insight into structure-reactivity relationships.

The two ethyl groups exert a positive inductive effect (+I), pushing electron density onto the nitrogen atom and, through resonance, into the aromatic ring. quora.com This makes the ring highly activated towards electrophilic aromatic substitution. Replacing the ethyl groups with smaller methyl groups, as in the analogous N,N-dimethylaniline, reduces this inductive effect slightly but also significantly decreases steric hindrance around the nitrogen and the ortho positions of the ring.

This steric difference has profound consequences for reactivity. For example, in electrophilic substitution reactions like bromination, N,N-diethylaniline is less susceptible to substitution at the ortho positions compared to N,N-dimethylaniline due to the steric bulk of the ethyl groups hindering the approach of the electrophile. taylorandfrancis.com While bromination of N,N-dimethylaniline can yield 2,4-dibromo derivatives, similar conditions with N,N-diethylaniline often result in no ortho-bromination, highlighting the dominance of steric hindrance. taylorandfrancis.com

Table 1: Comparison of N-Alkyl Substitution Effects on Aniline Derivatives
AnalogN-Alkyl GroupsInductive Effect (+I)Steric HindranceRelative BasicityReactivity at Ortho Position (Electrophilic Substitution)
N,N-Dimethylaniline-CH₃, -CH₃ModerateModerateHigher than AnilineAccessible
4-[(1S)-1-aminoethyl]-N,N-diethylaniline -CH₂CH₃, -CH₂CH₃ Strong High Higher than Dimethyl Analog Hindered taylorandfrancis.com
N,N-Diisopropylaniline-CH(CH₃)₂, -CH(CH₃)₂Very StrongVery HighLower due to Steric Hindrance to ProtonationHighly Hindered

Substituent Effects on the Aromatic Ring System and Their Chemical Impact

The reactivity of the aniline aromatic ring is heavily influenced by the substituents attached to it. In the parent compound, both the N,N-diethylamino group and the (1S)-1-aminoethyl group are electron-donating groups (EDGs). minia.edu.egnumberanalytics.com They activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. libretexts.org

The N,N-diethylamino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. The 1-aminoethyl group is also activating, though less so, primarily through hyperconjugation and a weaker inductive effect. Since the two groups are in a para relationship, their directing effects reinforce each other, strongly activating the positions ortho to the N,N-diethylamino group (positions 3 and 5).

Introducing other substituents onto the remaining positions of the aromatic ring would further modify this reactivity:

Electron-Withdrawing Groups (EWGs): Attaching an EWG, such as a nitro (-NO₂) or cyano (-CN) group, would deactivate the ring, making electrophilic substitution reactions more difficult. libretexts.org An EWG at the 3-position, for instance, would significantly reduce the nucleophilicity of the ring and may require harsher reaction conditions for further substitution. nih.gov

Electron-Donating Groups (EDGs): Adding another EDG, like a methoxy (B1213986) (-OCH₃) group, would further activate the ring, potentially making it so reactive that polysubstitution becomes difficult to control.

Table 2: Predicted Impact of Substituents on the Aromatic Ring
Substituent (at C-3)Electronic EffectRing Reactivity (vs. Parent)Predicted Outcome for Nitration
-H (Parent Compound)N/AHigh (Activated)Substitution at C-3 and C-5
-NO₂Strongly Deactivating (EWG)Significantly DecreasedRequires harsh conditions; substitution at C-5
-ClDeactivating (Inductive EWG, Resonance EDG)DecreasedSubstitution primarily at C-5
-OCH₃Activating (EDG)IncreasedHighly rapid reaction, potential for polysubstitution

Influence of Stereochemistry on Compound Stability and Chemical Functionality

The presence of a stereocenter at the benzylic carbon of the (1S)-1-aminoethyl side chain is a defining feature of the molecule. This fixed spatial arrangement imparts chirality, which can influence the compound's interactions and reactivity, particularly in asymmetric synthesis or when interacting with other chiral molecules. mdpi.comresearchgate.net

Chemical Stability: The (S)-stereocenter is generally stable under typical synthetic conditions. However, reactions that proceed through a planar intermediate at the benzylic position, such as those involving the formation of a carbocation or radical, could lead to racemization. For example, an SN1-type reaction at this center would result in a loss of stereochemical integrity. The stability of such chiral centers is crucial for maintaining the compound's specific chemical function. elsevierpure.com

Diastereoselective Reactions: The chiral center creates a diastereotopic environment. Reagents approaching the molecule will encounter different steric and electronic environments on either face, which can lead to diastereoselectivity in reactions occurring elsewhere in the molecule. For example, if the primary amine were to be used as a directing group in a catalyzed C-H activation of the aromatic ring, the (S)-configuration could influence the selectivity of the reaction at the C-3 versus the C-5 position.

Functional Impact: In contexts such as catalysis or materials science, the specific (S) configuration can be essential for achieving a desired outcome. If the molecule were used as a chiral ligand for a metal catalyst, its enantiomeric counterpart, (1R)-1-aminoethyl, would likely lead to the formation of the opposite enantiomer of the product in an asymmetric reaction.

Design and Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of this compound can be approached through several strategic pathways, either by building the molecule from pre-functionalized precursors or by modifying the parent compound.

Synthesis of the Parent Compound: A common route involves the reductive amination of 4-(N,N-diethylamino)acetophenone with a source of ammonia (B1221849) and a chiral catalyst or chiral auxiliary to establish the (S)-stereocenter. Alternatively, a chiral amine like (S)-1-phenylethylamine can be used as a template in more complex syntheses.

Analogs with Side-Chain Modifications: To synthesize an analog with a longer side chain, one could start with the corresponding ketone, 4-(N,N-diethylamino)propiophenone, and perform a similar chiral reductive amination.

Analogs with N-Alkyl Variations: These are typically synthesized by N-alkylation of 4-bromoaniline (B143363) with the desired dialkylamine, followed by steps to introduce the aminoethyl side chain. For instance, a Heck coupling or Sonogashira coupling could be used to install an acetylenic group, which is then reduced and functionalized. nih.gov

Analogs with Ring Substituents: These can be prepared in two ways:

Late-stage functionalization: Performing electrophilic aromatic substitution (e.g., halogenation, nitration) on the parent compound. The challenge here is controlling regioselectivity due to the powerful directing effects of the existing groups.

From Substituted Starting Materials: A more controlled approach is to begin with a commercially available substituted aniline, such as 2-chloro-4-bromoaniline. This precursor would first be N-alkylated, and then the aminoethyl side chain would be constructed from the bromo-position. This method offers better control over the final product's structure. nih.gov

Comparative Analysis of Reactivity and Synthetic Efficiency Across Analogs

The reactivity and synthetic efficiency vary considerably across the designed analogs, depending on the nature and position of the modifications.

Reactivity Comparison:

N-Alkyl Analogs: As steric bulk on the aniline nitrogen increases (e.g., from dimethyl to diethyl to diisopropyl), the reactivity at the ortho-positions of the aromatic ring decreases significantly. taylorandfrancis.com While the ring remains electronically activated, steric hindrance can make many standard electrophilic substitutions less efficient or prevent them entirely at those sites.

Ring-Substituted Analogs: Analogs with EWGs on the ring are substantially less reactive in electrophilic substitutions. For example, the synthesis of a 3-nitro derivative via nitration of the parent compound would be slower and require more forcing conditions than a subsequent substitution on a 3-methoxy analog. The latter would be extremely reactive, likely leading to lower yields of a single desired product due to over-reaction.

Synthetic Efficiency Comparison:

Modifying the N-alkyl groups is generally straightforward via N-alkylation of a suitable aniline precursor. rsc.org However, the synthesis of sterically hindered tertiary amines (e.g., N,N-di-tert-butylaniline analogs) can be inefficient due to the low nucleophilicity of the secondary amine and steric hindrance.

Synthesizing side-chain analogs with high stereochemical purity requires robust asymmetric methods. While chiral reductive amination is a powerful tool, its efficiency and enantioselectivity can be highly substrate-dependent, potentially requiring significant optimization for each new analog.

Future Research Directions and Translational Challenges

Development of Highly Efficient and Atom-Economical Asymmetric Synthetic Routes

The preparation of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and agrochemical industries. acs.org Traditional industrial syntheses are often lengthy, energetically demanding, and generate substantial waste, frequently resulting in racemic mixtures that necessitate additional purification steps. openaccessgovernment.orghims-biocat.eu Future research must prioritize the development of asymmetric synthetic methodologies for 4-[(1S)-1-aminoethyl]-N,N-diethylaniline that are both highly efficient and atom-economical.

A primary goal is to move beyond classical methods towards catalytic asymmetric synthesis. sigmaaldrich.com Transition metal-catalyzed asymmetric hydrogenation and reductive amination of prochiral ketones are among the most powerful strategies for accessing chiral amines. acs.org Research should focus on identifying novel catalyst systems, perhaps employing earth-abundant metals, that can achieve high enantioselectivity (ee >99%) and turnover numbers for the synthesis of this specific aniline (B41778) derivative.

Furthermore, biocatalysis presents a highly sustainable alternative. acs.org The use of engineered enzymes, such as transaminases or amine dehydrogenases (AmDHs), can facilitate the direct conversion of prochiral ketones or even alcohols into the desired chiral amine with near-perfect stereocontrol, using ammonia (B1221849) as an inexpensive nitrogen source and generating water as the sole byproduct. openaccessgovernment.orghims-biocat.eu Future work should aim to discover or engineer enzymes that are highly active and stable for the specific substrate required to produce this compound.

Table 1: Comparison of Potential Synthetic Routes

Feature Classical Stoichiometric Methods Asymmetric Chemo-catalysis Biocatalysis (Enzymatic)
Stereocontrol Often low to moderate; produces racemates High to excellent (ee >99% achievable) Excellent (ee >99% common)
Atom Economy Low; uses stoichiometric reagents High; catalyst used in small amounts Very high; often generates only water as waste
Reaction Conditions Often harsh (high temp/pressure) Generally milder than classical routes Mild (ambient temp/pressure, aqueous media)
Waste Generation High (high E-Factor) Low Very low
Feedstock Source Often petroleum-based Often petroleum-based Can utilize renewable bio-based feedstocks (e.g., alcohols) openaccessgovernment.org

Expansion of Catalytic Applications Beyond Current Paradigms

Chiral amines and anilines are pivotal in asymmetric catalysis, serving as ligands for metal complexes or as organocatalysts. sigmaaldrich.comrsc.org The structure of this compound, with its C2-symmetric potential and multiple coordination sites (the primary amine and the aniline nitrogen), makes it a promising candidate for a "privileged" chiral ligand. sigmaaldrich.com

Future research should systematically explore its application in a wide array of metal-catalyzed transformations, including:

Asymmetric Hydrogenation: Forming complexes with metals like rhodium, ruthenium, or iridium for the reduction of prochiral olefins and ketones. alfachemic.com

Cross-Coupling Reactions: Serving as a ligand for palladium or nickel catalysts to control stereochemistry in C-C and C-N bond-forming reactions.

Lewis Acid Catalysis: Using its metal complexes to catalyze enantioselective Diels-Alder, Friedel-Crafts, or aldol (B89426) reactions.

Table 2: Potential Catalytic Roles for this compound

Catalysis Type Potential Role of the Compound Target Reactions Metal Center Examples
Transition Metal Catalysis Chiral Ligand Asymmetric Hydrogenation, Cross-Coupling, Allylic Alkylation Ru, Rh, Pd, Ni, Cu, Ir acs.orgalfachemic.com
Organocatalysis Direct Catalyst Michael Additions, Aldol Reactions, Mannich Reactions N/A
Brønsted Acid/Base Catalysis Chiral Proton Source/Shuttle Protonation, Kinetic Resolution N/A
Phase-Transfer Catalysis Chiral Cationic Agent Asymmetric Alkylation, Epoxidation N/A

Integration into Novel Functional Organic Materials and Devices

Aniline and its derivatives are well-established precursors for functional materials like dyes and polymers. cymitquimica.comwikipedia.org The unique combination of chirality and the electronically active N,N-diethylaniline core in this compound opens avenues for its use in advanced materials.

Future research should focus on integrating this molecule as a chiral monomer or dopant into polymeric systems. This could lead to the development of:

Chiral Polymers: For applications in enantioselective separations (chiral stationary phases), asymmetric catalysis, or as materials with unique chiroptical properties like circularly polarized luminescence (CPL).

Organic Electronics: The electron-donating N,N-diethylaniline group could be exploited in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of a chiral center could influence molecular packing and electronic interactions.

Sensors: Incorporation into a polymer matrix could yield materials capable of the chiral recognition of other molecules, forming the basis for advanced chemical sensors.

The challenge lies in developing polymerization methods that retain the chiral integrity of the monomer and translating the molecular properties into desirable macroscopic material functions.

Advanced Mechanistic Elucidation Through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing applications and discovering new ones. nih.gov For this compound, future research must combine advanced experimental and computational tools to elucidate its behavior as both a reactant and a catalyst.

Experimental approaches could include:

Kinetic Studies: To determine reaction orders and activation parameters, shedding light on rate-determining steps.

Isotope Labeling: To trace the path of atoms through a reaction, as demonstrated in studies of other complex organic and biological systems. nih.govnih.gov

In-situ Spectroscopy: Using techniques like NMR and IR to observe reactive intermediates and transition states directly.

Computational approaches , particularly Density Functional Theory (DFT), can complement experimental work by:

Mapping Reaction Pathways: Calculating the energies of intermediates and transition states to identify the most favorable mechanistic routes.

Analyzing Non-covalent Interactions: Understanding how subtle forces like hydrogen bonding or π-stacking influence stereoselectivity, a key factor in chiral recognition. rsc.org

Predicting Reactivity: Guiding experimental design by predicting the most likely outcomes of unexplored transformations.

A key area of investigation would be understanding how the N,N-diethylamino group and the chiral side chain cooperate to control diastereoselectivity in reactions. nih.govnih.gov

Sustainable Manufacturing Processes and Lifecycle Assessment

The chemical industry is increasingly focused on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov For this compound, future research must not only focus on the synthesis itself but also on the entire lifecycle of the compound.

The development of sustainable manufacturing processes is paramount. This involves shifting from petroleum-based feedstocks to renewable, bio-based sources. openaccessgovernment.org For instance, biocatalytic processes that convert bio-derived alcohols directly into chiral amines represent a major step towards sustainability. hims-biocat.eu Research into continuous flow processes, which offer better control, improved safety, and easier scale-up compared to batch production, is also a critical direction.

A comprehensive Lifecycle Assessment (LCA) should be undertaken. An LCA evaluates the environmental impact of a chemical from "cradle to grave," including:

Raw Material Extraction: Assessing the impact of obtaining starting materials.

Manufacturing: Quantifying energy use, solvent consumption, and waste generation (measured by metrics like the E-Factor). nih.gov

Use Phase: Evaluating the efficiency and longevity of the compound in its application (e.g., as a catalyst).

End-of-Life: Studying its biodegradability and environmental fate to ensure it does not persist as a pollutant.

Adapting E. coli strains to be more tolerant to amine products is an example of biotechnological advancement that contributes to more robust and sustainable production systems. acs.orguva.nl

Table 3: Framework for Lifecycle Assessment (LCA)

Lifecycle Stage Key Metrics for Evaluation Research Goal
Raw Material Sourcing % Renewable Carbon, Water Usage Shift from fossil fuels to bio-based feedstocks.
Synthesis & Manufacturing E-Factor, Process Mass Intensity (PMI), Energy Consumption Implement biocatalytic or flow chemistry routes to minimize waste and energy.
Application/Use Catalytic Efficiency (TON/TOF), Reusability Design for high efficiency and recyclability to reduce downstream processing.
End-of-Life Biodegradability, Aquatic Toxicity Design molecule for benign degradation pathways.

Exploration of Undiscovered Chemical Reactivities and Transformations

While the primary amine and aniline core suggest a range of known reactions, there remains significant potential to discover novel transformations for this compound. Future research should venture into uncharted chemical space.

Potential areas for exploration include:

C-H Activation: Directly functionalizing the aromatic ring at positions ortho or meta to the existing groups, providing rapid access to more complex, multifunctional derivatives.

Photoredox and Electrochemical Catalysis: Investigating the compound's behavior under photochemical or electrochemical conditions to enable unique, radical-based transformations that are inaccessible through traditional thermal methods.

Multicomponent Reactions: Using the molecule as a chiral component in reactions that form multiple bonds and stereocenters in a single step, offering a highly efficient route to complex molecular architectures.

Supramolecular Chemistry: Exploring its ability to engage in chiral self-recognition and self-assembly, potentially leading to the formation of ordered nanostructures or dynamic combinatorial libraries. rsc.org

By pushing the boundaries of known reactivity, chemists can unlock entirely new applications for this versatile chiral building block.

Q & A

Q. What are the established synthetic routes for 4-[(1S)-1-aminoethyl]-N,N-diethylaniline, and what analytical methods validate its purity?

While direct synthesis protocols for this compound are limited in the literature, insights can be drawn from structurally similar N,N-diethylaniline derivatives. For example, 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline is synthesized by reacting N,N-diethylaniline with cyanuric chloride at 70°C under dry nitrogen, followed by purification via crystallization from acetone . For the target compound, introducing the (1S)-1-aminoethyl group may involve reductive amination of a ketone precursor or stereoselective alkylation. Structural validation typically employs single-crystal X-ray diffraction , ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .

Q. How is this compound characterized for structural and electronic properties?

Key characterization techniques include:

  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the (1S)-configuration.
  • NMR spectroscopy : Distinguishes diethylamino and aminoethyl substituents via chemical shifts (e.g., δ ~3.2–3.5 ppm for N-CH₂ groups).
  • UV-Vis and fluorescence spectroscopy : Evaluates electronic transitions and intramolecular charge transfer (ICT) behavior, particularly if conjugated with electron-withdrawing groups .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content).

Q. What role does N,N-diethylaniline play in nanoparticle synthesis, and how might the target compound influence nanomaterial morphology?

N,N-Diethylaniline acts as a solvent and weak capping agent in indium phosphide nanorod synthesis. However, its low steric bulk can lead to bent nanorod morphologies due to insufficient stabilization of metal seeds . For this compound, the aminoethyl group may enhance coordination with metal surfaces, potentially improving nanorod straightness. Experimental optimization should assess solvent polarity, temperature, and ligand-to-metal ratios to mitigate aggregation .

Q. What methodologies assess the genotoxicity of this compound derivatives?

The sister chromatid exchange (SCE) assay in human lymphocytes is a standard genotoxicity test. For N,N-diethylaniline, concentrations >50 µM significantly increased SCE frequency, indicating DNA damage via metabolic activation (e.g., cytochrome P450-mediated oxidation) . For the target compound, similar assays should include Ames testing , micronucleus assays , and comet assays to evaluate mutagenicity and oxidative stress pathways .

Advanced Questions

Q. Why does N,N-diethylaniline induce bent nanorods in indium phosphide synthesis, and how can this be mitigated?

Bent nanorods arise from inadequate steric hindrance during seed aggregation. N,N-Diethylaniline’s linear structure fails to prevent indium seed coalescence, unlike bulkier solvents like trioctylphosphine. A proposed solution involves mixed-ligand systems (e.g., combining N,N-diethylaniline with branched amines) or temperature-controlled injection to regulate nucleation kinetics . Computational modeling of ligand-metal binding energies could further refine solvent selection .

Q. How do substituents on this compound influence its photophysical properties?

Substituents like triazine or styryl groups create push-pull chromophores , enhancing ICT. For example, 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline exhibits redshifted emission due to extended π-conjugation. The (1S)-aminoethyl group may introduce chiral luminescence, detectable via circularly polarized luminescence (CPL) spectroscopy . Quantum chemical calculations (e.g., TD-DFT) can predict substituent effects on excited-state dynamics .

Q. How do thermodynamic interactions of N,N-diethylaniline derivatives in binary mixtures inform solvent optimization?

Studies on m-cresol/N,N-diethylaniline mixtures reveal non-ideal behavior in viscosity and density due to hydrogen bonding and dipole-dipole interactions. Excess molar volumes (Vᴱ) and activation parameters (ΔG*) quantify these deviations. For the target compound, Hansen solubility parameters and COSMO-RS simulations can predict compatibility with polar aprotic solvents .

Q. How can contradictory genotoxicity data for aniline derivatives be resolved?

Discrepancies often stem from variations in metabolic activation systems (e.g., S9 liver fractions), exposure duration, or cell type sensitivity. For this compound, parallel studies using primary hepatocytes (to model metabolism) and epigenetic profiling (e.g., DNA methylation assays) can clarify mechanisms. Dose-response modeling and benchmark dose (BMD) analysis improve risk assessment accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.